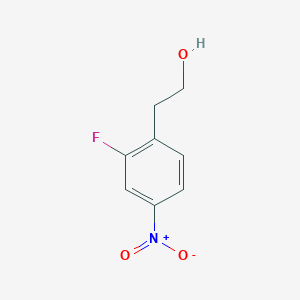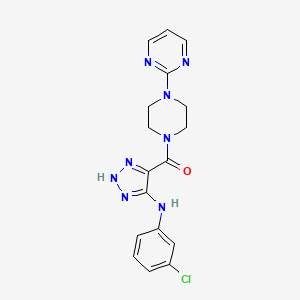
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a triazole ring, a pyrimidine ring, a piperazine ring, and a chlorophenyl group. These components are common in many pharmaceutical compounds and could potentially exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular formula of this compound is C17H17ClN8O. It contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings, along with the various functional groups attached to them, would likely result in a complex three-dimensional structure.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amino group could potentially engage in reactions involving nucleophilic substitution or condensation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, stability, and reactivity .
Scientific Research Applications
Antimicrobial and Anticancer Activity
- Synthesis and Antimicrobial Activities : Some derivatives, including those with structures similar to the specified compound, have been synthesized and tested for antimicrobial activity against various bacterial and fungal strains, showing variable and modest activities (Patel, Agravat, & Shaikh, 2011).
- Anticancer Potential : Novel derivatives have been synthesized and evaluated for their anticancer activity, with some compounds exhibiting higher activity than reference drugs like doxorubicin, indicating potential applications in cancer research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Enzyme Inhibition for Diabetes Treatment
- A compound with a similar structure was identified as a potent and selective inhibitor of dipeptidyl peptidase IV, a target for type 2 diabetes treatment. This suggests the potential application of the specified compound in the development of new diabetes medications (Ammirati et al., 2009).
Antituberculosis Studies
- Research into derivatives of similar compounds has shown significant antituberculosis activity, suggesting a possible application in the treatment or study of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anticonvulsant Agents
- Novel derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the potential use of such compounds in developing treatments for epilepsy or related neurological disorders (Malik & Khan, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes likeα-amylase and CDK2 . These enzymes play crucial roles in biological processes such as carbohydrate metabolism and cell cycle regulation, respectively.
Mode of Action
For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated the ability to inhibit the α-amylase enzyme . Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 .
Biochemical Pathways
Inhibition of α-amylase can impact the breakdown of complex carbohydrates into glucose, potentially influencing blood glucose levels . Inhibition of CDK2 can disrupt cell cycle progression, potentially affecting cell proliferation .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines . For instance, certain pyrrolo[2,3-d]pyrimidine-based analogues have demonstrated significant inhibitory effects on α-amylase, suggesting potential antidiabetic action .
properties
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN8O/c18-12-3-1-4-13(11-12)21-15-14(22-24-23-15)16(27)25-7-9-26(10-8-25)17-19-5-2-6-20-17/h1-6,11H,7-10H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNPETVHNUWXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Bromoethyl)piperazin-1-yl]ethanone](/img/structure/B2425518.png)

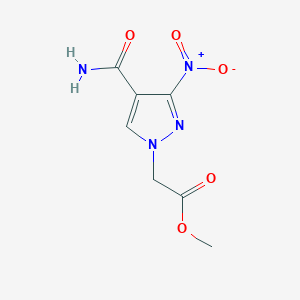
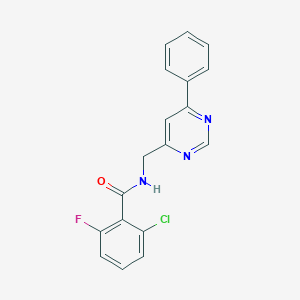


![2-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2425526.png)
![7-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2425527.png)
![N-[4-(Azepane-1-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2425530.png)
![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425531.png)
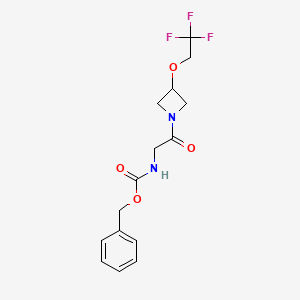
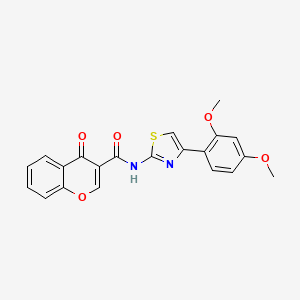
![2-[(4-Methoxybenzyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2425537.png)
